molecular formula C10H9ClN2S B14623990 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride CAS No. 57716-32-2

2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride

Cat. No.: B14623990
CAS No.: 57716-32-2
M. Wt: 224.71 g/mol
InChI Key: PGEBGGTVGLTKQS-UHFFFAOYSA-M
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Description

2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 3-Methylbenzothiazolium chloride
  • 2-(Cyanomethyl)benzothiazole

Uniqueness

2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is unique due to the presence of both the cyanomethyl and methyl groups on the benzothiazole ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

57716-32-2

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)acetonitrile;chloride

InChI

InChI=1S/C10H9N2S.ClH/c1-12-8-4-2-3-5-9(8)13-10(12)6-7-11;/h2-5H,6H2,1H3;1H/q+1;/p-1

InChI Key

PGEBGGTVGLTKQS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CC#N.[Cl-]

Origin of Product

United States

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